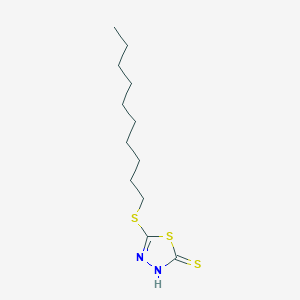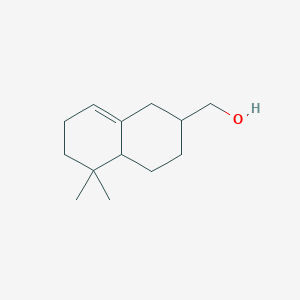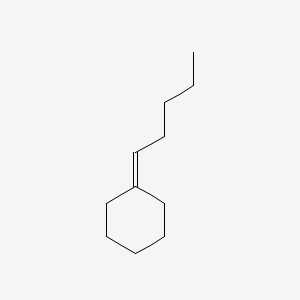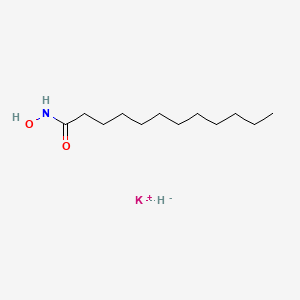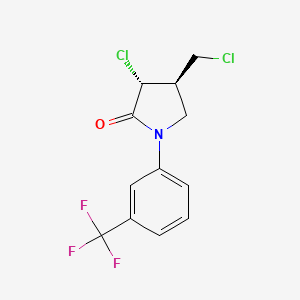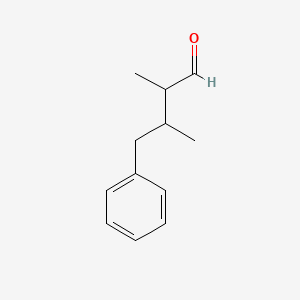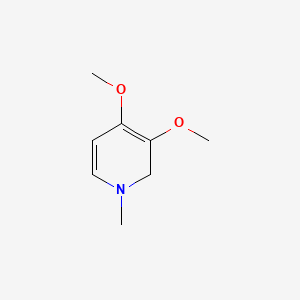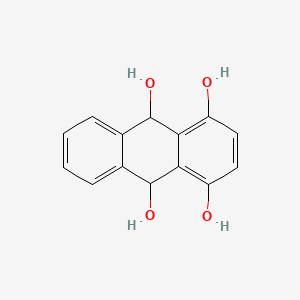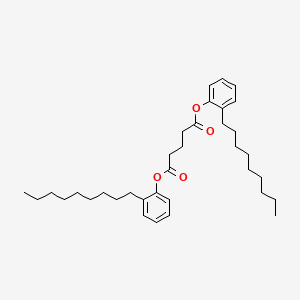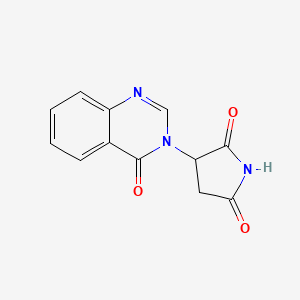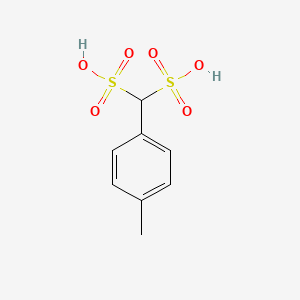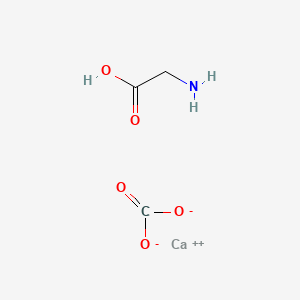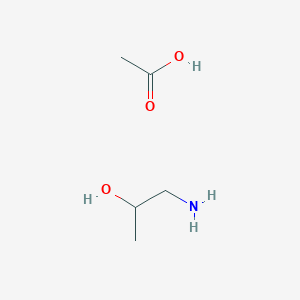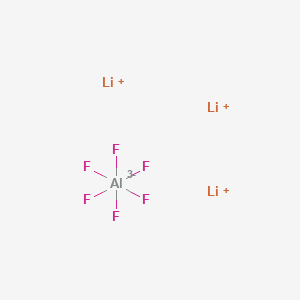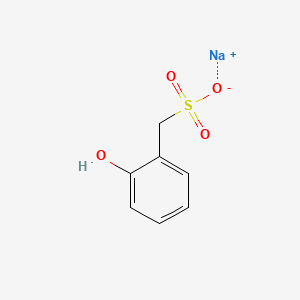
Sodium ar-hydroxytoluene-alpha-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ar-hydroxytoluene-alpha-sulphonate is a chemical compound with the molecular formula C7H7NaO4S and a molecular weight of 210.18285 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium ar-hydroxytoluene-alpha-sulphonate typically involves the sulfonation of ar-hydroxytoluene. The reaction is carried out under controlled conditions using sulfuric acid or its derivatives as sulfonating agents. The reaction is usually performed at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of ar-hydroxytoluene and sulfuric acid into the reactor, followed by neutralization with sodium hydroxide to form the sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium ar-hydroxytoluene-alpha-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinates.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Sodium ar-hydroxytoluene-alpha-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating agent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium ar-hydroxytoluene-alpha-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium ar-hydroxytoluene-alpha-sulphonate is unique due to the presence of the hydroxyl group on the aromatic ring, which enhances its reactivity and allows for more diverse chemical modifications. This makes it more versatile compared to other sulfonates, which may lack this functional group.
Eigenschaften
CAS-Nummer |
68156-14-9 |
|---|---|
Molekularformel |
C7H7NaO4S |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
sodium;(2-hydroxyphenyl)methanesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
XQMNBXPNBQFGBP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


